molecular formula C11H9NO B3425321 3-Methylquinoline-6-carbaldehyde CAS No. 409346-80-1

3-Methylquinoline-6-carbaldehyde

Cat. No. B3425321
M. Wt: 171.19 g/mol
InChI Key: WJZBRIUZOUNDKW-UHFFFAOYSA-N
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Description

3-Methylquinoline-6-carbaldehyde is a derivative of quinoline, a nitrogen-containing bicyclic compound . It has a molecular formula of C11H9NO . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoline derivatives often involves the application of the Vilsmeier–Haack reaction . Various nucleophiles are introduced into 2-chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde by substitution of chlorine using different reaction conditions .


Molecular Structure Analysis

The molecular structure of 3-Methylquinoline-6-carbaldehyde consists of a quinoline core with a methyl group at the 3-position and a carbaldehyde group at the 6-position .


Chemical Reactions Analysis

Quinoline derivatives, including 3-Methylquinoline-6-carbaldehyde, can undergo a variety of chemical reactions. For instance, the carbaldehyde group can be oxidized by the permanganate method and reduced with metallic sodium in methanol and ethanol .


Physical And Chemical Properties Analysis

3-Methylquinoline-6-carbaldehyde has a molecular weight of 171.2 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.

properties

IUPAC Name

3-methylquinoline-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-4-10-5-9(7-13)2-3-11(10)12-6-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZBRIUZOUNDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)C=O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401298286
Record name 3-Methyl-6-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401298286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylquinoline-6-carbaldehyde

CAS RN

409346-80-1
Record name 3-Methyl-6-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=409346-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-6-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401298286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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